

Mordenite: A Technical Guide to Natural Occurrence and Geological Formation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ptilolite*

Cat. No.: B082007

[Get Quote](#)

Introduction: Mordenite is a high-silica zeolite mineral, first described in 1864 by Henry How from a discovery in Morden, Nova Scotia, Canada.^{[1][2]} It is one of the most abundant natural zeolites and is also synthesized for commercial applications.^{[1][3][4]} Its unique porous crystalline structure, coupled with high thermal and acid stability, makes it valuable in various industrial processes, including catalysis, adsorption, and separation.^{[1][3][4][5]} This technical guide provides an in-depth exploration of the natural occurrence, geological formation processes, and physicochemical properties of mordenite, intended for researchers, scientists, and professionals in material science and drug development.

Physicochemical and Structural Properties

Mordenite is a hydrated aluminosilicate of sodium, potassium, and calcium.^[6] Its framework structure consists of chains of five-membered rings of linked silicate and aluminate tetrahedra, creating a system of pores and channels.^{[1][7]} This high silicon-to-aluminum ratio contributes to its notable resistance to acid attack compared to other zeolites.^{[1][3]}

General and Crystallographic Properties

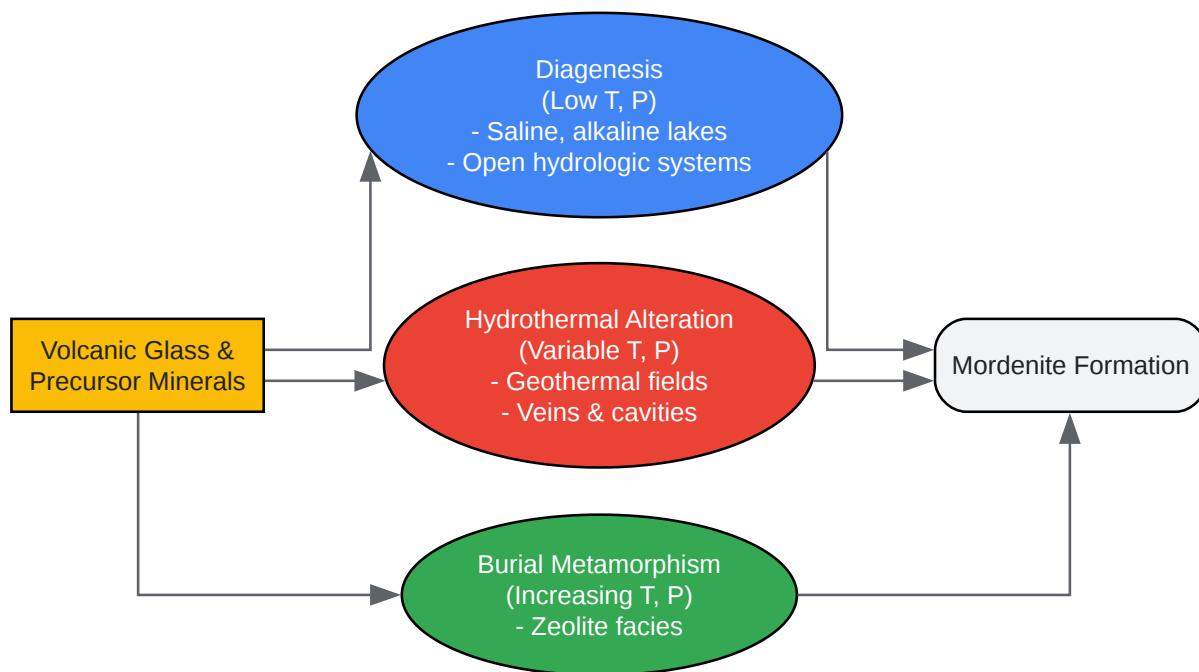
The key identifying and structural properties of mordenite are summarized below.

Property	Value
Chemical Formula	$(\text{Na}_2, \text{Ca}, \text{K}_2)_4(\text{Al}_8\text{Si}_{40})\text{O}_{96} \cdot 28\text{H}_2\text{O}$ [1][8]
Alternate Formula	$(\text{Ca}, \text{Na}_2, \text{K}_2)\text{Al}_2\text{Si}_{10}\text{O}_{24} \cdot 7\text{H}_2\text{O}$ [3][9]
Crystal System	Orthorhombic [1][10]
Space Group	Cmcm or Cmc2 ₁ [2][10]
Unit Cell Parameters	$a = 18.052 - 18.168 \text{ \AA}$ $b = 20.404 - 20.527 \text{ \AA}$ $c = 7.501 - 7.537 \text{ \AA}$ [2][10]
Pore Dimensions	12-MR Channel: 6.5 Å x 7.0 Å 8-MR Channel: 2.6 Å x 5.7 Å [7]

Physical Properties

Mordenite's physical characteristics can vary slightly based on its specific composition and formation environment.

Property	Value / Description
Color	Colorless, white, yellowish, or pinkish [1][10]
Lustre	Vitreous to silky; pearly on {010} cleavage planes [2][3][10]
Hardness (Mohs)	3 - 5 [1][2][10]
Density	2.12 - 2.15 g/cm ³ [1][2][10]
Cleavage	Perfect on {100}, distinct on {010} [2][10]
Fracture	Irregular / Uneven [10]
Streak	White [2][10]
Habit	Fibrous aggregates, prismatic crystals, acicular radiating groups, compact masses [1][10][11]


Natural Occurrence and Geological Settings

Mordenite is found worldwide in several distinct geological environments, primarily associated with the alteration of volcanic materials.[\[1\]](#)[\[12\]](#) Major deposits are located in countries such as the United States, Japan, Hungary, Bulgaria, Italy, and Canada.[\[1\]](#)[\[2\]](#)[\[11\]](#)[\[13\]](#)

- **Volcanic Rocks:** It is one of the most abundant zeolites in altered volcanic deposits, commonly filling veins, amygdales (cavities), and vugs in rocks like rhyolite, andesite, and basalt.[\[1\]](#)[\[6\]](#)[\[11\]](#)[\[14\]](#) The type locality in Nova Scotia is within a basalt flow.[\[10\]](#)
- **Sedimentary Deposits:** Mordenite is a common authigenic mineral in sedimentary rocks, especially those containing volcanic glass (tuff).[\[2\]](#)[\[12\]](#) It forms through the diagenesis of pyroclastic material in various settings, including lacustrine (lake) environments and marine sediments.[\[2\]](#)[\[6\]](#)[\[12\]](#) In Japan's "Green Tuff" region, extensive mordenite deposits are formed from the alteration of pyroclastic rocks.[\[2\]](#)
- **Hydrothermal Systems:** The mineral is frequently found in active and fossil geothermal fields.[\[2\]](#)[\[12\]](#) It precipitates from circulating hot waters that have interacted with volcanic glass or other aluminosilicate minerals. Occurrences are documented in geothermal areas in Iceland, New Zealand, and Yellowstone National Park (USA).[\[2\]](#)[\[13\]](#)
- **Low-Grade Metamorphic Rocks:** Mordenite is an indicator mineral for the zeolite facies of low-grade metamorphism, the lowest temperature and pressure grade of metamorphism.[\[2\]](#)[\[15\]](#) It can form during the burial and subsequent heating of volcanic sediments.[\[16\]](#)

Geological Formation Processes

The formation of mordenite is a result of the chemical alteration of precursor materials, typically volcanic glass, in the presence of water. The specific pathway of formation is dictated by physicochemical conditions such as temperature, pressure, pH, and the chemical composition of the host rock and interacting fluids.[\[15\]](#)[\[17\]](#)[\[18\]](#)

[Click to download full resolution via product page](#)

Caption: Geological pathways for the formation of mordenite from volcanic precursors.

Diagenesis of Volcanic Tuffs

In sedimentary environments, mordenite forms at low temperatures and pressures during diagenesis—the physical and chemical changes occurring in sediments after deposition. The key factors are:

- Precursor Material: Rhyolitic or silicic volcanic glass is the most common precursor.[\[2\]](#)
- Fluid Chemistry: Formation is favored by the reaction of glass with interstitial water that is often saline and alkaline.[\[2\]](#) In some cases, the crystallization of mordenite over smectite clay is attributed to locally high pH conditions.[\[19\]](#)
- Temperature: This process can occur at near-surface temperatures in arid climates up to about 90°C.[\[2\]](#) The conversion of **clinoptilolite** (another zeolite) to mordenite may occur between 120°C to 180°C.[\[2\]](#)

Hydrothermal Alteration

In active geothermal fields or areas of past volcanic activity, mordenite precipitates from circulating heated water.

- Temperature and Depth: Formation temperatures in hydrothermal systems are generally higher than in diagenetic settings. At Wairakei, New Zealand, mordenite is found at temperatures of 150-230°C.[\[13\]](#) In other areas, it can occur at temperatures below 100°C.[\[13\]](#) In a study in Turkey, mordenite formation was linked to tectonically controlled hydrothermal alteration at temperatures of 150-300°C.[\[15\]](#)[\[17\]](#)[\[20\]](#)
- Host Rock Interaction: The hydrothermal fluids interact with volcanic glass in lava flows or tuffs, dissolving silica and alumina, which then precipitate as mordenite and other zeolites in veins and cavities.[\[2\]](#)[\[18\]](#)

Burial Metamorphism

As volcanic sedimentary piles are buried deeper, they are subjected to increasing temperature and pressure, leading to low-grade metamorphism. Mordenite is characteristic of the zeolite facies.

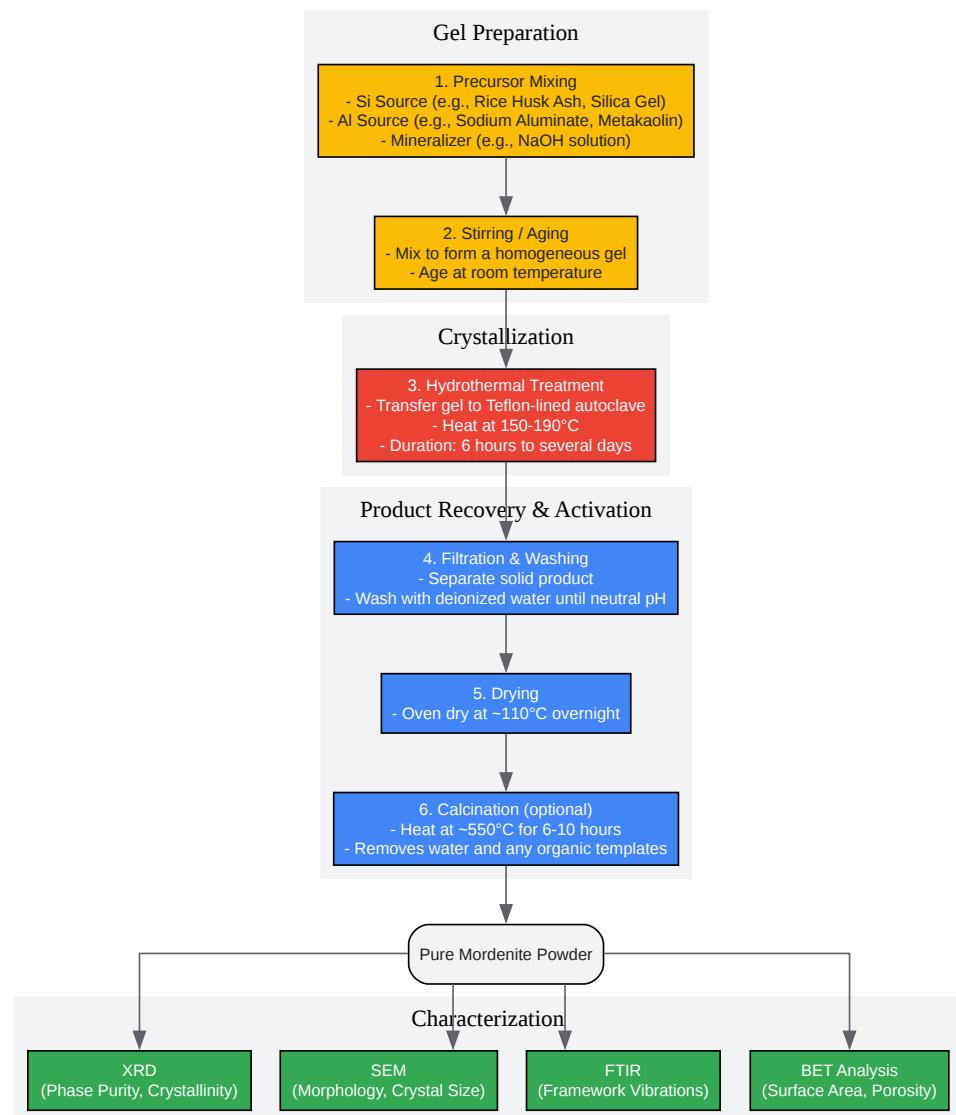
- Zonation: In thick sequences of volcanic sediments, a predictable zonation of zeolites often develops with increasing depth (and temperature). A common sequence is from an upper zone of altered glass, to a **clinoptilolite**-mordenite zone, followed by an analcime zone, and finally an albite zone at the highest temperatures of this facies.[\[2\]](#)
- Pressure and Temperature Conditions: The zeolite facies, where mordenite occurs, is generally associated with temperatures of 150-300°C and pressures of 1-3 kbar.[\[15\]](#)[\[17\]](#)[\[20\]](#)

Formation Conditions Summary

Formation Process	Temperature Range (°C)	Pressure Range (kbar)	Typical Geological Setting
Diagenesis	Surface - 120°C	Low (near-surface)	Lacustrine and marine tuffaceous sediments[2]
Hydrothermal	< 100°C - 230°C	Variable	Geothermal fields, veins in volcanic rock[13]
Burial Metamorphism	150°C - 300°C	1 - 3	Deeply buried volcanic sedimentary basins[15][16][17]

Associated Minerals

Mordenite is rarely found in isolation and is typically associated with other authigenic minerals that form under similar conditions. The specific mineral assemblage can provide further clues about the formation environment.


- Other Zeolites: Stilbite, heulandite, **clinoptilolite**, laumontite, analcime, ferrierite, and chabazite are commonly found with mordenite.[1][2][21] In some deposits, textural evidence suggests mordenite can form by replacing **clinoptilolite**.[2]
- Silica Minerals: Quartz, chalcedony, opal-CT, and cristobalite are frequent associates, reflecting the silica-rich nature of the precursor volcanic glass.[13][18][19]
- Clay Minerals: Smectite and illite often co-occur, forming from the alteration of volcanic glass, sometimes in distinct layers from the mordenite-rich zones.[2][19]
- Other Minerals: Calcite, K-feldspar, hematite, and celadonite can also be found in mordenite-bearing rocks.[10][13][21]

Experimental Protocols: Synthesis and Characterization

While mordenite occurs naturally, synthetic mordenite is often preferred for industrial applications due to its higher purity.[3][4] The most common synthesis method is hydrothermal crystallization.

General Protocol for Hydrothermal Synthesis (OSDA-Free)

Hydrothermal synthesis involves crystallizing a reactive aluminosilicate gel under controlled temperature and pressure in an autoclave. Organic Structure-Directing Agents (OSDAs) can be used, but template-free synthesis is common and more environmentally benign.[5][22][23]

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the hydrothermal synthesis of mordenite.

Methodology Details:

- Gel Preparation:
 - Sources: Common silica sources include rice husk ash, fumed silica, and silica gel.[24][25][26] Alumina sources include sodium aluminate and metakaolin.[24][25][27]
 - Molar Composition: The molar ratios of reagents are critical. A typical gel composition might be 6Na₂O : Al₂O₃ : 30SiO₂ : 485H₂O.[26][28] The Si/Al ratio is often varied to control the final product's properties.[24][25]
 - Mixing: The reagents are mixed in deionized water, often with a mineralizing agent like NaOH, and stirred vigorously to form a homogeneous gel. The mixture may be aged at room temperature for a period to facilitate nucleation.[24]
- Hydrothermal Crystallization:
 - The gel is sealed in a Teflon-lined stainless-steel autoclave.
 - The autoclave is heated to a specific temperature, typically between 150°C and 190°C.[28] The temperature influences the crystallization rate and the final phase purity; lower temperatures may result in amorphous material, while 190°C can yield highly crystalline mordenite.[28]
 - Crystallization time can range from a few hours to several days, depending on the temperature, gel composition, and use of seed crystals.[22][26]
- Product Recovery:
 - After cooling, the solid product is separated from the mother liquor by filtration or centrifugation.
 - The product is washed repeatedly with deionized water until the filtrate reaches a neutral pH.
 - The washed solid is dried in an oven, typically overnight at 90-110°C.[24]

- A final calcination step at high temperature (e.g., 550°C) is performed to remove trapped water and any organic templates used during synthesis.[24]

Key Characterization Techniques

To confirm the successful synthesis and determine the properties of the mordenite, several analytical techniques are employed:

- X-Ray Diffraction (XRD): Used to identify the crystalline phase of the product by comparing its diffraction pattern to known standards for mordenite. It also provides information on crystallinity and phase purity.[25][27][29]
- Scanning Electron Microscopy (SEM): Provides images of the material's surface, revealing the crystal morphology (e.g., fibrous, needle-like, prismatic) and particle size.[27][28]
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the characteristic vibrational bands of the aluminosilicate framework, confirming the formation of the mordenite structure. [25][27][28]
- Brunauer-Emmett-Teller (BET) Analysis: This gas adsorption technique is used to measure the specific surface area and analyze the pore volume and size distribution of the synthesized zeolite.[25][27][29]
- X-Ray Fluorescence (XRF): Determines the elemental composition of the material, allowing for the calculation of the Si/Al ratio.[24][27]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Mordenite - Wikipedia [en.wikipedia.org]
2. IZA Commission on Natural Zeolites [iza-online.org]
3. Mordenite Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]

- 4. Mordenite Zeolite Explained [acsmaterial.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Mordenite | Silicate, Zeolite, Hydrated | Britannica [britannica.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Mordenite - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mordenite Mineral Data [webmineral.com]
- 10. mindat.org [mindat.org]
- 11. gemavenue.com [gemavenue.com]
- 12. CSMS GEOLOGY POST: ZEOLITE: MORDENITE [csmsteogeologypost.blogspot.com]
- 13. iza-online.org [iza-online.org]
- 14. northernmaineminerals.com [northernmaineminerals.com]
- 15. TRDizin [search.trdizin.gov.tr]
- 16. dggs.alaska.gov [dggs.alaska.gov]
- 17. "The genesis of Mordenite occurrences: Diagenetic and hydrothermal alte" by Hülya ATEŞ [bmta.researchcommons.org]
- 18. researchgate.net [researchgate.net]
- 19. Diagenetic mordenite from Ponza, Italy - European Journal of Mineralogy Volume 7 Number 2 — Schweizerbart science publishers [schweizerbart.de]
- 20. Maden Tetkik ve Arama Dergisi » Makale » The genesis of Mordenite occurrences: Diagenetic and hydrothermal alteration processes of Paleocene volcanics in İlıca (Yıldızeli), Türkiye [dergipark.org.tr]
- 21. mdpi.com [mdpi.com]
- 22. Organic Structure-Directing Agent-Free Synthesis of Mordenite-Type Zeolites Driven by Al-Rich Amorphous Aluminosilicates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ultrafast, OSDA-free synthesis of mordenite zeolite - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 24. Recent advances in the synthesis and applications of mordenite zeolite – review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09434J [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mordenite: A Technical Guide to Natural Occurrence and Geological Formation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082007#natural-occurrence-and-geological-formation-of-mordenite\]](https://www.benchchem.com/product/b082007#natural-occurrence-and-geological-formation-of-mordenite)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com